molecular formula C11H21Cl2N3 B1491782 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride CAS No. 1351643-50-9

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

Cat. No.: B1491782
CAS No.: 1351643-50-9
M. Wt: 266.21 g/mol
InChI Key: WQZRVMCOSZMRIZ-UHFFFAOYSA-N
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Description

4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is a chemical compound that features a piperidine ring substituted with an ethyl-1H-imidazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride typically involves the following steps:

  • Formation of 2-ethyl-1H-imidazole: This can be achieved through the reaction of ethylamine with glyoxal and ammonia under controlled conditions.

  • Piperidine Derivative Synthesis: Piperidine is reacted with an appropriate halide or other reactive intermediate to introduce the imidazole group.

  • Dihydrochloride Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidation conditions.

  • Reduction Products: Reduced forms of the compound, potentially leading to different functional groups.

  • Substitution Products: Substituted piperidine derivatives with different alkyl or aryl groups.

Chemistry and Biology:

  • Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

  • Biological Studies: It may serve as a ligand or inhibitor in biochemical assays to study enzyme activity and binding interactions.

Medicine:

  • Pharmaceuticals: Potential use in drug development for treating various conditions, such as inflammation or infections.

  • Drug Delivery: The compound could be explored for its role in drug delivery systems due to its structural properties.

Industry:

  • Material Science:

  • Catalysis: Use as a catalyst or catalyst support in chemical reactions.

Comparison with Similar Compounds

  • Imidazole Derivatives: Other compounds containing the imidazole ring, such as clemizole and etonitazene.

  • Piperidine Derivatives: Other piperidine-based compounds used in various chemical and pharmaceutical applications.

Uniqueness: 4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride is unique due to its specific substitution pattern and potential applications. Its combination of the imidazole and piperidine rings provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3.2ClH/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10;;/h7-8,10,12H,2-6,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZRVMCOSZMRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CC2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
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4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Reactant of Route 4
4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Reactant of Route 5
4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride
Reactant of Route 6
4-[(2-ethyl-1H-imidazol-1-yl)methyl]piperidine dihydrochloride

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